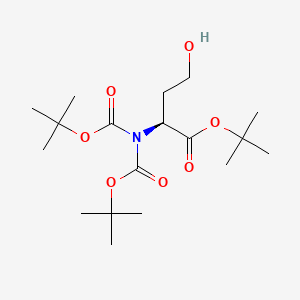
L-Homosérine tert-butyle ester, bis(tert-butoxycarbonyl)-
Vue d'ensemble
Description
The tert-butyloxycarbonyl (Boc) group is a protective group often used in organic synthesis. It’s used to protect an amino group in the synthesis of peptides . The compound you’re asking about seems to be a derivative of L-homoserine, an amino acid, with Boc groups protecting the amino groups .
Molecular Structure Analysis
The molecular structure of such compounds typically involves the amino acid backbone with the Boc groups attached to the nitrogen atoms. The Boc group itself consists of a carbonyl group bonded to an oxygen, which is bonded to a tert-butyl group .Chemical Reactions Analysis
In general, Boc-protected amino acids can participate in peptide bond formation reactions to create peptides. The Boc group can be removed later in the synthesis process to reveal the original amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on the specific structure and functional groups present. Typically, Boc-protected amino acids are solid at room temperature .Applications De Recherche Scientifique
Médecine
Dans le domaine de la médecine, ce composé est principalement utilisé dans la synthèse des peptides et des protéines. Il sert de bloc de construction pour la création de chaînes peptidiques complexes, essentielles au développement de nouveaux médicaments thérapeutiques . Ses groupes protecteurs sont essentiels pour s'assurer que les acides aminés s'assemblent dans la séquence correcte sans réactions secondaires indésirables.
Biochimie
Les biochimistes utilisent L-Homosérine tert-butyle ester, bis(tert-butoxycarbonyl)- pour la recherche en protéomique, en particulier dans l'étude de la structure et de la fonction des protéines . Il est essentiel dans la préparation de dérivés tert-butoxycarbonyl d'acides aminés, qui sont vitaux pour les études de synthèse et de modification des protéines.
Pharmacologie
En pharmacologie, le rôle de ce composé est important dans la conception et la découverte de médicaments. Il est utilisé pour créer des analogues de molécules biologiquement actives, contribuant à la compréhension des interactions médicament-récepteur et au développement d'agents pharmaceutiques plus efficaces .
Mécanisme D'action
Target of Action
The primary target of 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester, also known as Di-tert-butyl dicarbonate (Boc2O), is the amine functionalities in organic compounds . It is primarily used to introduce the tert-butoxycarbonyl (Boc) protecting group to these functionalities .
Mode of Action
The compound interacts with its targets by introducing the Boc protecting group to amine functionalities . This process is known as Boc protection. The Boc group serves to protect the amine functionalities during subsequent reactions, preventing them from reacting prematurely or undesirably .
Biochemical Pathways
The introduction of the Boc protecting group affects various biochemical pathways, particularly those involving amino acids, peptides, and proteins . By protecting the amine functionalities, the compound allows for more controlled and selective reactions in these pathways .
Pharmacokinetics
It’s known that the compound is a solid or liquid at room temperature, with a density of 095 g/mL at 25 °C . It’s also known that the compound should be stored at a temperature of 2-8°C .
Result of Action
The result of the compound’s action is the successful introduction of the Boc protecting group to amine functionalities. This allows for more controlled and selective reactions in biochemical pathways involving amino acids, peptides, and proteins .
Action Environment
The action of 2-Di(tert-butyloxycarbonyl)-L-homoserine tert-Butyl Ester is influenced by environmental factors such as temperature and pH. The compound should be stored at a temperature of 2-8°C to maintain its stability . The pH of the environment can also affect the compound’s efficacy, as it can influence the rate and selectivity of the Boc protection process .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO7/c1-16(2,3)24-13(21)12(10-11-20)19(14(22)25-17(4,5)6)15(23)26-18(7,8)9/h12,20H,10-11H2,1-9H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJGLSISAHOXOW-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-1,3-Dioxolo[3,4]cyclopent[1,2-d]oxazole (9CI)](/img/no-structure.png)
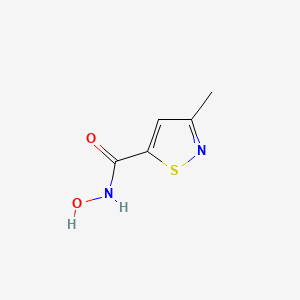


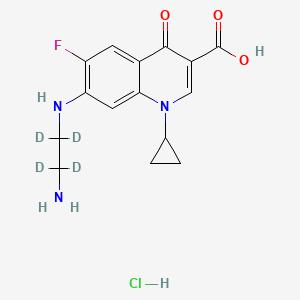
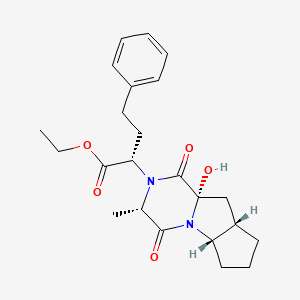
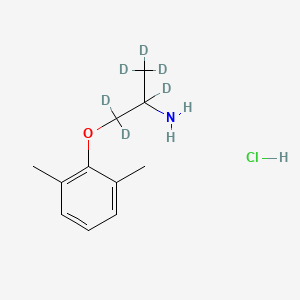
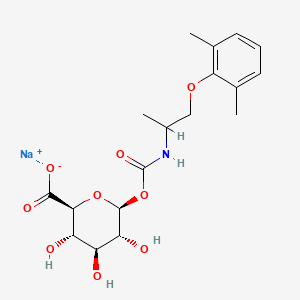
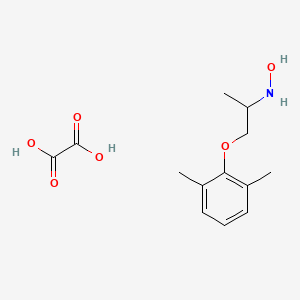
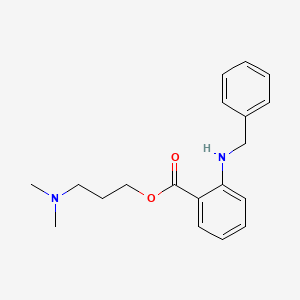
![N-[(1E)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B589888.png)